molecular formula C16H21N3O2 B2722653 N-[2-(dimethylamino)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953246-83-8

N-[2-(dimethylamino)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2722653
CAS No.: 953246-83-8
M. Wt: 287.363
InChI Key: BAOXGBNBWGMYCV-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of Acetamide Group: The acetamide group can be attached through an amidation reaction using acetic anhydride and an amine.

    Dimethylaminoethyl Substitution: The final step involves the substitution of the acetamide group with a dimethylaminoethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced isoxazole derivatives or ring-opened products.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The isoxazole ring and dimethylaminoethyl group are likely key functional groups involved in its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide
  • N-(2-(dimethylamino)ethyl)-2-(5-(m-tolyl)isoxazol-3-yl)acetamide
  • N-(2-(dimethylamino)ethyl)-2-(5-(o-tolyl)isoxazol-3-yl)acetamide

Uniqueness

N-[2-(dimethylamino)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is unique due to the specific substitution pattern on the isoxazole ring and the presence of the dimethylaminoethyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-4-6-13(7-5-12)15-10-14(18-21-15)11-16(20)17-8-9-19(2)3/h4-7,10H,8-9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOXGBNBWGMYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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